molecular formula C8H6FNO B1338224 2-Fluoro-4-(hydroxymethyl)benzonitrile CAS No. 222978-02-1

2-Fluoro-4-(hydroxymethyl)benzonitrile

Cat. No.: B1338224
CAS No.: 222978-02-1
M. Wt: 151.14 g/mol
InChI Key: WLQHJQUGYACADR-UHFFFAOYSA-N
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Description

2-Fluoro-4-(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C8H6FNO and a molecular weight of 151.14 g/mol . It is characterized by the presence of a fluoro group, a hydroxymethyl group, and a nitrile group attached to a benzene ring. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

The synthesis of 2-Fluoro-4-(hydroxymethyl)benzonitrile typically involves the reaction of 2-fluorobenzonitrile with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxymethyl group is introduced at the para position relative to the nitrile group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Fluoro-4-(hydroxymethyl)benzonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Fluoro-4-(hydroxymethyl)benzonitrile has several scientific research applications, including:

Comparison with Similar Compounds

2-Fluoro-4-(hydroxymethyl)benzonitrile can be compared with similar compounds such as:

    2-Fluoro-4-methylbenzonitrile: This compound has a methyl group instead of a hydroxymethyl group, leading to different reactivity and applications.

    4-Fluoro-2-(hydroxymethyl)benzonitrile: The position of the fluoro and hydroxymethyl groups is reversed, which can affect the compound’s chemical behavior and interactions.

    2-Fluoro-4-hydroxybenzonitrile:

The uniqueness of this compound lies in its specific functional groups and their positions on the benzene ring, which confer distinct reactivity and applications in various fields.

Properties

IUPAC Name

2-fluoro-4-(hydroxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-8-3-6(5-11)1-2-7(8)4-10/h1-3,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQHJQUGYACADR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473983
Record name 2-fluoro-4-(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222978-02-1
Record name 2-Fluoro-4-(hydroxymethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=222978-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-fluoro-4-(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Bromo-3-fluorobenzyl alcohol( 20 g, 0.097 mol) was dissolved in DMF (100 mL) and then placed under high vacuum for 15 min. The solution was then purged with Ar for 15 min. While purging continued, zinc cyanide ( 8 g, 0.068 mol) and the catalyst, Pd[(PPh3)]4, (5.63 g, 0.0049 mol) were added. The reaction mixture was heated at 95° C. under Ar for 18 h, then cooled to ambient temperature and added to H2O. The mixture was extracted with EtOAc, then washed with 1 M HCl, H2O, brine, and dried (Na2SO4). Filtration and concentration to dryness gave the title compound as a white solid after chromatography (silica gel, hexane: EtOAc, 6.5:3.5).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Pd[(PPh3)]4
Quantity
5.63 g
Type
reactant
Reaction Step Three
Name
zinc cyanide
Quantity
8 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a degassed solution of the product from Step I (11.4 g, 55.6 mmol) in 100 mL of DMF was added Zn(CN)2 (3.92 g, 33.4 mmol) and Pd(PPh3)4 (5.1 g, 4.45 mmol). The reaction was stirred at 90° C. overnight, cooled to room temperature, and concentrated in vacuo. Purification of this material by silica gel chromatography (50% EtOAc/hexane) provided the titled product as a light yellow solid.
Quantity
11.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
3.92 g
Type
catalyst
Reaction Step One
Quantity
5.1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

4-Bromo-3-fluorobenzyl alcohol, as described in Step B above, (20 g, 0.097 mol) was dissolved in DMF (100 mL) then placed under high vacuum for 15 min. The solution was then purged with Ar for 15 min. While purging continued, zinc cyanide (8 g, 0.068 mol) and the catalyst, Pd[(PPh2)]4, (5.63 g, 0.0049 mol) were added. The reaction mixture was heated at 95° C. under Ar for 18 h, then cooled to ambient temperature and added to H2O. The mixture was extracted with EtOAc, then washed with 1M HCl, H2O, brine, and dried (Na2SO4). Filtration and concentration to dryness gave the title compound as a white solid after chromatography (silica gel, hexane: EtOAc, 6.5:3.5).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Pd[(PPh2)]4
Quantity
5.63 g
Type
reactant
Reaction Step Four
Name
zinc cyanide
Quantity
8 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-4-(hydroxymethyl)benzonitrile
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2-Fluoro-4-(hydroxymethyl)benzonitrile
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Reactant of Route 6
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2-Fluoro-4-(hydroxymethyl)benzonitrile

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